molecular formula C11H12O4 B13203264 5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B13203264
M. Wt: 208.21 g/mol
InChI Key: GNQBSNZQFGCNSN-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is a synthetic benzopyran derivative of significant interest in medicinal chemistry and pharmacological research. Compounds within the dihydrobenzopyran structural class have been extensively investigated for their activity as potassium channel openers . Such molecules can exhibit potent myorelaxant effects on specific smooth muscle tissues, making them valuable tools for studying physiological processes and potential therapeutic applications . The specific substitution pattern of hydroxy groups at the 5 and 7 positions on the benzopyran core is a key structural feature that can influence the compound's electronic properties, solubility, and biological activity. Researchers utilize this and similar scaffolds to explore structure-activity relationships (SAR), particularly in the development of novel compounds with targeted tissue selectivity . The broader benzopyran-2-one (coumarin) family is also recognized for a diverse range of biological activities. Literature indicates that various substituted benzopyran-2-ones have been evaluated for properties such as anticancer activity, with some derivatives demonstrating growth inhibition in various human cancer cell line assays . This makes the 5,7-dihydroxy-4,4-dimethyl derivative a versatile intermediate or lead compound for further chemical modification and biological evaluation in multiple research domains. This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5,7-dihydroxy-4,4-dimethyl-3H-chromen-2-one

InChI

InChI=1S/C11H12O4/c1-11(2)5-9(14)15-8-4-6(12)3-7(13)10(8)11/h3-4,12-13H,5H2,1-2H3

InChI Key

GNQBSNZQFGCNSN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC2=CC(=CC(=C21)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with isobutyric anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 5 and 7 undergo oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes these groups to form quinone derivatives, which are stabilized by the aromatic ring system. For example:

  • Reaction : 5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one → 5,7-Dioxo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

  • Conditions : KMnO₄ in H₂O/CH₃COOH (1:1), 60°C, 4 hours.

Reduction Reactions

The ketone group at position 2 is susceptible to reduction. Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol:

  • Reaction : 2-Oxo group → 2-Hydroxy group

  • Yield : 85–92% with NaBH₄ in ethanol at 25°C.

Esterification and Etherification

The hydroxyl groups participate in esterification and etherification:

  • Acetylation : Reacts with acetic anhydride (Ac₂O) to form 5,7-diacetoxy derivatives.

    • Conditions : Pyridine catalyst, 80°C, 2 hours.

  • Methylation : Dimethyl sulfate (DMS) in alkaline media produces 5,7-dimethoxy derivatives .

Cyclization and Ring-Forming Reactions

The compound serves as a precursor in heterocyclic synthesis. For example:

  • Vilsmeier-Haack Formylation : Reacts with POCl₃/DMF to introduce formyl groups at reactive positions, enabling further cyclization into pyranopyrimidines .

    • Product : 2-Amino-8-chloro-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile .

Nucleophilic Additions

The α,β-unsaturated ketone system facilitates Michael additions. For instance:

  • Reaction with Amines : Primary amines (e.g., aniline) add to the C-3 position, forming substituted chromene derivatives .

    • Conditions : Ethanol, reflux, 6 hours .

Comparative Reactivity of Structurally Related Compounds

CompoundKey Functional GroupsNotable Reactions
Pinocembrin 5,7-Dihydroxy, 2-phenylAntioxidant glycosylation, ring-opening
3-Formylchromone Formyl, hydroxylVilsmeier-Haack cyclization, aldol condensation
2-Amino-4H-chromenes Amino, cyanoMulticomponent cyclization, Suzuki coupling

Mechanistic Insights

  • Oxidation Mechanism : Hydroxyl groups are deprotonated to form phenoxide ions, which are oxidized to quinones via electron transfer.

  • Reduction Pathway : The ketone undergoes nucleophilic attack by hydride ions, forming a tetrahedral intermediate that collapses to the alcohol.

Scientific Research Applications

5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by donating electrons to neutralize free radicals. This compound can also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues of Dihydrobenzopyranones

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name (CAS or CID) Substituents Molecular Formula Key Properties/Activities References
5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one 5,7-diOH; 4,4-diCH₃ C₁₁H₁₂O₃ Antileishmanial activity, moderate polarity
6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one (CID 605996) 6-OH; 4,4-diCH₃ C₁₁H₁₂O₃ Reduced H-bonding potential vs. 5,7-diOH
5,7-Dihydroxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one (CAS 480-43-3) 5,7-diOH; 4-OCH₃-Ph at C2 C₁₆H₁₄O₅ Enhanced π-π interactions via aryl substituent
7-Cyclopropoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one (CAS 2060034-29-7) 7-O-cyclopropyl; 4,4-diCH₃ C₁₄H₁₆O₃ Increased steric bulk, potential metabolic stability
4,4,5,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-2-one 4,4,5,8-tetraCH₃ C₁₃H₁₆O₂ High lipophilicity, wildfire combustion marker

Key Research Findings

Substituent Position and Bioactivity :

  • The 5,7-dihydroxy configuration in the target compound allows for stronger hydrogen bonding with biological targets compared to analogues like 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one (CID 605996). This may explain its superior antileishmanial activity in preliminary studies .
  • The 4-methoxyphenyl substituent in CAS 480-43-3 enhances aromatic interactions in protein binding, though its larger size may reduce solubility compared to the dimethyl-substituted target compound .

Physicochemical Properties: Lipophilicity: Methyl groups (e.g., in the target compound and CAS 2060034-29-7) increase logP values, improving membrane permeability. However, hydroxyl groups counterbalance this by enhancing water solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires regioselective hydroxylation at positions 5 and 7, which may involve protective group strategies. In contrast, 4,4,5,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-one () can be synthesized via simpler alkylation steps .

Comparison with Flavonoids

Key differences include:

  • Core Structure: Flavonoids have a fully aromatic chromone system (benzopyran-4-one), whereas dihydrobenzopyranones are partially saturated, affecting electron delocalization and antioxidant capacity .

Biological Activity

5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as a flavonoid compound, has garnered attention due to its diverse biological activities. This article explores its structure, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound has the molecular formula C17H16O6C_{17}H_{16}O_{6} and features a benzopyran backbone with hydroxyl and methoxy substituents. The crystal structure reveals that it consists of three rings, including a phenyl ring and a benzopyrone fused ring, with specific orientations of hydroxyl and methoxy groups that influence its biological activity .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogenic bacteria and fungi. It has been effective in inhibiting the growth of specific strains, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases. Its ability to modulate inflammatory pathways is a key area of interest in pharmacological research .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. This suggests its potential as an anticancer agent through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various flavonoids, this compound was found to exhibit a high level of free radical scavenging activity. The results were quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing significant inhibition percentages compared to control samples.

CompoundIC50 (µg/mL)
5,7-Dihydroxy-4,4-dimethyl...25 ± 3
Control (Vitamin C)15 ± 2

Case Study 2: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness against Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

The mechanisms underlying the biological activities of this compound are still being elucidated. It is believed that its antioxidant activity is primarily due to the presence of hydroxyl groups that can donate electrons to free radicals. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors with diketones or via Claisen-Schmidt condensation. For example, cyclocondensation of 2,4-dihydroxyacetophenone derivatives with dimethyl malonate under acidic conditions can yield the benzopyranone core. Purification is achieved through recrystallization (using ethanol/water mixtures) or preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm with HPLC-UV (λ = 254 nm) .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR in DMSO-d6 to identify hydroxyl protons (δ 9–12 ppm) and the dihydro-2H-pyran ring (δ 2.5–3.5 ppm for methyl groups).
  • Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]⁻ peaks; HRMS for exact mass confirmation.
  • IR : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) stretches.
    Cross-reference with databases like NIST or ACD/Labs for spectral validation .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications:

  • Acute Toxicity (Oral, Category 4) : Use fume hoods, wear nitrile gloves, and avoid inhalation.
  • Skin/Eye Irritation (Category 2/2A) : Employ full-face shields and emergency eyewash stations.
  • Respiratory Protection : Use NIOSH-approved P95 respirators for dust control.
    Store in airtight containers away from oxidizers and document disposal via licensed waste management services .

Advanced Research Questions

Q. How can computational models predict the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-life and bioaccumulation potential.
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • Experimental Validation : Combine with microcosm studies (soil/water systems) and LC-MS/MS analysis to track degradation products. Reference the INCHEMBIOL framework for integrating lab and field data .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-Dependent Studies : Test across a wide concentration range (e.g., 1–100 µM) in cell-based assays (e.g., DCFH-DA for ROS detection).
  • Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO ≤0.1% to avoid cytotoxicity).
  • Orthogonal Validation : Confirm results using multiple assays (e.g., FRAP for antioxidant capacity and Comet assay for DNA oxidation) .

Q. What advanced chromatographic methods improve sensitivity in quantifying trace levels of this compound in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use SPE cartridges (C18 or HLB) for plasma/urine cleanup.
  • HPLC-MS/MS : Optimize MRM transitions (e.g., m/z 285 → 153 for quantification) with a HILIC column for polar metabolites.
  • Matrix Effects : Apply post-column infusion or standard addition to correct for ion suppression .

Data Management and Analysis

Q. How can researchers design experiments to address conflicting stability data under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via UPLC-PDA.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
  • Statistical Tools : Apply ANOVA to compare degradation rates across pH levels, with Tukey’s post hoc test for significance .

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